4-Bromo-3-(trifluoromethyl)-1H-indazole
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Overview
Description
4-Bromo-3-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)-1H-indazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-3-(trifluoromethyl)aniline.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the indazole ring. Common reagents for this step include hydrazine derivatives and acid catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes automated reaction setups, continuous flow reactors, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the indazole ring.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the indazole ring interacts with the active site of the target. This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
4-Bromo-3-(trifluoromethyl)-1H-indazole is unique due to its indazole core, which imparts distinct biological activities compared to other similar compounds. The trifluoromethyl group further enhances its properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)7(14-13-5)8(10,11)12/h1-3H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZFXNTUQOYEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856213 |
Source
|
Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-69-5 |
Source
|
Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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